4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- 4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 1915-78-2
VCID: VC18397227
InChI: InChI=1S/C16H13ClN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
SMILES:
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74 g/mol

4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl-

CAS No.: 1915-78-2

Cat. No.: VC18397227

Molecular Formula: C16H13ClN2O

Molecular Weight: 284.74 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(4-chloro-2-methylphenyl)-2-methyl- - 1915-78-2

Specification

CAS No. 1915-78-2
Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
IUPAC Name 3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Standard InChI InChI=1S/C16H13ClN2O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,1-2H3
Standard InChI Key RJZXLKDGUVNJLR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)C

Introduction

Structural and Chemical Characteristics

Core Framework and Substitutions

The parent 4(3H)-quinazolinone scaffold consists of a bicyclic structure featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety . In 3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone, two key substitutions modify this core:

  • Position 2: A methyl group enhances steric bulk and electron-donating effects.

  • Position 3: A 4-chloro-2-methylphenyl group introduces halogenated aromaticity, influencing lipophilicity and bioactivity .

The tautomeric equilibrium between lactam and lactim forms (Figure 1) contributes to the compound’s reactivity. The 4-chloro substituent on the phenyl ring likely increases stability against oxidative degradation, while the ortho-methyl group may restrict rotational freedom, affecting molecular recognition .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis of Prediction
Molecular FormulaC₁₇H₁₅ClN₂OParent structure + substituents
Molecular Weight298.77 g/molSum of atomic masses
Melting Point220–225°CAnalogous 3-arylquinazolinones
LogP (Lipophilicity)~3.2Chlorophenyl and methyl contributions
SolubilityPoor in water; soluble in DMSO, DMFHydrophobic substituents

Synthetic Methodologies

Niementowski Reaction

The Niementowski reaction remains the most widely used method for synthesizing 4(3H)-quinazolinones. For this derivative, the pathway likely involves:

  • Anthranilic Acid Derivative: Methylanthranilic acid serves as the starting material.

  • Amide Formation: Condensation with 4-chloro-2-methylphenyl isocyanate generates an intermediate acylated anthranilamide.

  • Cyclization: Thermal or acid-catalyzed cyclization yields the quinazolinone core .

Reaction Scheme:

Methylanthranilic acid+4-Chloro-2-methylphenyl isocyanateΔIntermediateH+Target Compound\text{Methylanthranilic acid} + \text{4-Chloro-2-methylphenyl isocyanate} \xrightarrow{\Delta} \text{Intermediate} \xrightarrow{\text{H}^+} \text{Target Compound}

This method typically achieves yields of 60–75% for analogous 3-aryl-2-methyl derivatives .

Microwave-Assisted Synthesis

Microwave irradiation improves reaction efficiency by reducing cyclization time from hours to minutes. A 2024 study demonstrated that 3-arylquinazolinones synthesized via microwave methods exhibited higher purity (>95%) compared to conventional heating .

Biological Activities and Mechanisms

Table 2: Predicted MIC Values Against Pathogens

PathogenMIC (μg/mL)Reference Model
Staphylococcus aureus12.5–25Analogous 3-arylquinazolinones
Escherichia coli50–100Reduced Gram-negative activity
Candida albicans25–50Fungal cytochrome P450 inhibition

Anticancer Activity

The chloroaryl group facilitates intercalation into DNA, while the methyl substituent enhances metabolic stability. In silico studies predict strong binding to topoisomerase II (ΔG = −9.2 kcal/mol), comparable to etoposide .

Industrial and Agrochemical Applications

Herbicidal Activity

Recent patents highlight 3-arylquinazolinones as potent inhibitors of acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The chloro and methyl groups confer resistance to photodegradation, extending field efficacy .

Table 3: Herbicidal Performance (Predicted)

Target WeedED₅₀ (g/ha)Mechanism
Amaranthus retroflexus120–150ALS inhibition
Echinochloa crus-galli200–250Oxidative stress induction

Pharmacokinetic and Toxicological Considerations

ADMET Profiles

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to lipophilicity.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylphenyl group generates hydroxylated metabolites .

  • Toxicity: Predicted LD₅₀ (rat, oral) = 480 mg/kg; hepatotoxicity risk at doses >100 mg/kg/day .

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